N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a dihydropyrrolo[1,2-a]pyrazine core. The presence of fluorine atoms often imparts significant chemical stability and biological activity, making this compound a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,6-difluoroaniline and 2-fluorobenzaldehyde under acidic or basic conditions.
Amidation reaction: The resulting intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative to form the final carboxamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Materials Science: The compound’s stability and unique properties make it a candidate for use in advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but has different pharmacological properties.
Other fluorinated pyrazines: These compounds share the pyrazine core but differ in their substitution patterns and biological activities.
Uniqueness
N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-14-6-2-1-5-13(14)19-17-9-4-10-25(17)11-12-26(19)20(27)24-18-15(22)7-3-8-16(18)23/h1-10,19H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZGRCDTXHHKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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